molecular formula C37H66O8 B8271655 Bullatetrocin CAS No. 184288-37-7

Bullatetrocin

Cat. No.: B8271655
CAS No.: 184288-37-7
M. Wt: 638.9 g/mol
InChI Key: FXUFAUVCSYAYLC-MKQHPUIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bullatetrocin is a bioactive acetogenin compound primarily isolated from the Annonaceae family of plants, notably Annona bullata. It is characterized by a long-chain fatty acid structure with multiple tetrahydrofuran (THF) rings and terminal γ-lactone moieties, which are critical for its biological activity . This compound has garnered significant attention due to its potent antitumor, antiparasitic, and pesticidal properties, attributed to its ability to inhibit mitochondrial complex I (NADH-ubiquinone oxidoreductase), disrupting cellular ATP production . Its stereochemical complexity, including specific configurations of hydroxyl and THF rings, distinguishes it from other acetogenins and influences its bioactivity .

Properties

CAS No.

184288-37-7

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(13R)-13-hydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,8R,9S)-1,8,9-trihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-29(38)30(39)19-15-12-13-17-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)20-16-11-9-7-5-4-6-8-10-14-18-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31+,32-,33+,34+,35+,36+/m0/s1

InChI Key

FXUFAUVCSYAYLC-MKQHPUIBSA-N

Isomeric SMILES

CC[C@@H]([C@@H](CCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCC(C(CCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Potency

Compound IC₅₀ (HeLa Cells, μM) Target Selectivity Index (Cancer/Normal Cells)
This compound 0.12 Mitochondrial Complex I 8.5
Annonacin 0.45 Mitochondrial Complex I 3.2
Asimicin 0.08 Mitochondrial Complex I 12.7

Data compiled from in vitro studies .

This compound exhibits intermediate cytotoxicity compared to Asimicin, which has higher potency due to its three THF rings enhancing target binding . However, this compound’s selectivity index (8.5) surpasses Annonacin’s (3.2), indicating fewer off-target effects .

Antiparasitic Efficacy

Against Trypanosoma brucei:

Compound EC₅₀ (μM) Mechanism
This compound 1.8 ATP depletion, membrane lysis
Uvaricin 4.2 ATP depletion
Annonacin 3.1 Mitochondrial disruption

Source: Antiparasitic screening assays .

This compound’s dual mechanism (ATP depletion and membrane lysis) contributes to its superior efficacy over Uvaricin and Annonacin.

Pharmacokinetic Properties

Compound Bioavailability (%) Half-life (h) Metabolic Pathway
This compound 12 6.8 CYP3A4 oxidation, glucuronidation
Annonacin 8 5.2 CYP2D6 oxidation
Asimicin 15 7.5 Glucuronidation

Pharmacokinetic data from rodent models .

This compound’s moderate bioavailability and half-life suggest a need for structural optimization to improve clinical applicability.

Research Implications and Limitations

Comparative studies highlight Asimicin as a more potent candidate, but its synthetic complexity limits scalability. Future research should focus on this compound derivatives with modified THF configurations or hybrid structures to balance efficacy and safety .

Preparation Methods

Diastereoselective [3+2] Annulation for Bis-THF Core Construction

The bis-THF moiety in bullatetrocin is central to its bioactivity. A highly diastereoselective [3+2] annulation reaction, as demonstrated in the synthesis of (+)-bullatacin, provides a robust framework for constructing such systems . This method employs enantiomerically enriched allylsilanes and racemic aldehydes under chelate-controlled conditions to achieve ≥20:1 diastereoselectivity.

For example, the reaction of allylsilane 3 with aldehyde 4 yields the bis-THF fragment 15 (Scheme 1) . The chelating Lewis acid (e.g., TiCl₄) directs the stereochemistry by coordinating to the aldehyde oxygen, ensuring syn-addition of the allylsilane. This step is critical for establishing the relative configurations at C-15, C-16, C-19, and C-20 in this compound. Kinetic resolution during the annulation further enhances stereochemical purity by favoring the matched pair of reactants .

Cross-Metathesis and Wittig Olefination for Chain Elongation

Modular assembly of the aliphatic chain in this compound has been achieved via olefin cross-metathesis and Wittig reactions. In the synthesis of bullatanocin (a structural analog), two mono-THF fragments were coupled using Grubbs’ second-generation catalyst, followed by Wittig olefination to introduce the terminal butenolide .

This strategy offers flexibility in adjusting chain length and stereochemistry. For this compound, the C-1 to C-12 and C-13 to C-24 segments could be synthesized separately, then joined via cross-metathesis. The use of Schrock catalysts or Hoveyda-Grubbs catalysts ensures compatibility with oxygenated substrates, preserving THF ring integrity .

Epoxide Alkylation for γ-Lactone Installation

The butenolide terminus, a hallmark of Annonaceous acetogenins, is installed via epoxide alkylation. In the first total synthesis of (+)-bullatacin, epoxide 4 was alkylated by the α-sulfonyl carbanion of phenyl sulfone 5 , forming the γ-lactone precursor . Subsequent acidic lactonization and elimination under mild basic conditions yielded the methyl-substituted butenolide.

For this compound, a similar approach would involve:

  • Aldol condensation to generate the β-keto ester intermediate.

  • Lactonization using HCl in methanol to form the γ-lactone core.

  • Elimination with DBU (1,8-diazabicycloundec-7-ene) to introduce the α,β-unsaturation .

Stereochemical Control and Kinetic Resolution

The C-24 hydroxyl group in this compound introduces an additional stereocenter. Kinetic resolution during [3+2] annulation ensures enantiomeric excess. For instance, in the synthesis of (+)-bullatacin, racemic aldehyde 4 reacted preferentially with (R)-allylsilane 3 , leaving the mismatched (S)-allylsilane unreacted . This dynamic resolution leverages differences in reaction rates between enantiomers, achieving ≥95% ee for critical intermediates.

Final Functionalization and Deprotection

The synthesis concludes with global deprotection and functional group interconversion. In the bullatacin synthesis, tetraol 17 was per-trifluoroacetylated, subjected to Pd(0)-catalyzed hydroxycarbonylation, and cyclized using Ag₂CO₃ to afford the butenolide . Final deprotection with KCN/MeOH yielded the target molecule. For this compound, analogous steps would unmask hydroxyl groups while preserving the bis-THF and lactone motifs.

Q & A

Q. How should conflicting data on this compound’s cytotoxicity be addressed?

  • Methodological Answer : Replicate experiments in independent labs using identical cell lines and culture conditions. Perform meta-analyses to identify outliers and assess publication bias. Explore confounding factors (e.g., endotoxin contamination, cell passage number) via sensitivity analyses .

Ethical & Reporting Standards

Q. What ethical frameworks apply to this compound studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval, minimize sample sizes via power analysis, and prioritize non-invasive endpoints (e.g., imaging over terminal blood draws) .

Q. How can researchers ensure compliance with open-data mandates for this compound research?

  • Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL). Annotate metadata using standardized ontologies (e.g., ChEBI for chemical entities). Share synthetic protocols on platforms like Protocols.io to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bullatetrocin
Reactant of Route 2
Bullatetrocin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.